Zinc nitrate hexahydrate

Vue d'ensemble

Description

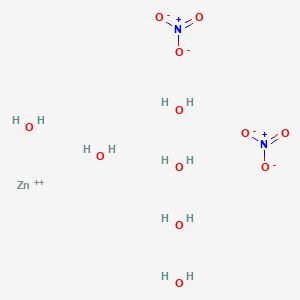

Zinc nitrate hexahydrate is an inorganic chemical compound with the formula Zn(NO₃)₂·6H₂O. This colorless, crystalline salt is highly deliquescent, meaning it can absorb moisture from the air and dissolve in it. It is typically encountered as a hexahydrate and is soluble in both water and alcohol . This compound is used in various applications, including as a precursor for the synthesis of zinc oxide and as a mordant in dyeing processes .

Mécanisme D'action

Target of Action

Zinc nitrate hexahydrate is an inorganic compound that primarily targets the synthesis of coordination polymers . It is also used as a precursor for the synthesis of zinc oxide , which has various applications in the field of nanotechnology .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared by dissolving zinc metal or zinc oxide in nitric acid . The reactions are as follows:

Zn+2HNO3→Zn(NO3)2+H2ZnO+2HNO3→Zn(NO3)2+H2O\begin{align*} \text{Zn} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2 \\ \text{ZnO} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2\text{O} \end{align*} Zn+2HNO3ZnO+2HNO3→Zn(NO3)2+H2→Zn(NO3)2+H2O

These reactions are accompanied by the hydration of the zinc nitrate . The anhydrous salt arises by the reaction of anhydrous zinc chloride with nitrogen dioxide .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a crucial role in the metabolism by facilitating the breakdown of carbohydrates and proteins . It enhances the cation-exchange capacity of the root, facilitating the absorption of vital nutrients, such as nitrogen . This leads to an increase in the overall quantity of protein .

Pharmacokinetics

This compound is highly soluble in both water and alcohol , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the formation of zinc oxide . On heating, zinc nitrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen :

2Zn(NO3)2→2ZnO+4NO2+O22 \text{Zn(NO}_3)_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 2Zn(NO3)2→2ZnO+4NO2+O2

Zinc oxide has various applications, including the generation of various ZnO-based structures, such as nanowires .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly deliquescent and can absorb moisture from the air . It is also an oxidant and may explode on heating . Therefore, it should be used only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

In aqueous solutions, zinc nitrate hexahydrate dissociates into zinc ions and nitrate ions . These ions can participate in a variety of biochemical reactions . The zinc ions can interact with various enzymes and proteins, influencing their function and activity .

Cellular Effects

The effects of this compound on cells are largely due to the zinc ions it releases. Zinc is an essential trace element that plays a crucial role in numerous cellular processes. It is a cofactor for over 300 enzymes and is involved in DNA synthesis, RNA transcription, cell division, and cell activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through the zinc ions it releases. These ions can bind to enzymes and other proteins, influencing their structure and function . This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires .

Metabolic Pathways

This compound can be involved in various metabolic pathways through the zinc ions it releases. Zinc is a cofactor for numerous enzymes involved in metabolic pathways, including those related to nucleic acid metabolism, protein synthesis, and cell signaling .

Transport and Distribution

Zinc ions released from this compound can be transported and distributed within cells and tissues. Zinc transporters are responsible for the uptake, efflux, and intracellular compartmentalization of zinc .

Subcellular Localization

The subcellular localization of zinc ions released from this compound can vary depending on the cell type and physiological conditions. Zinc can be found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, Golgi apparatus, and nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc nitrate hexahydrate is usually prepared by dissolving zinc metal, zinc oxide, or zinc hydroxide in nitric acid. The reactions are as follows :

- Zn + 2 HNO₃ → Zn(NO₃)₂ + H₂

- ZnO + 2 HNO₃ → Zn(NO₃)₂ + H₂O

- Zn(OH)₂ + 2 HNO₃ → Zn(NO₃)₂ + 2 H₂O

These reactions are accompanied by the hydration of zinc nitrate, resulting in the hexahydrate form.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting zinc chloride with nitrogen dioxide:

Analyse Des Réactions Chimiques

Types of Reactions: Zinc nitrate hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Hydroxide: Zinc nitrate reacts with sodium hydroxide to form zinc oxide and sodium nitrate:

Common Reagents and Conditions:

Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate.

Thermal Conditions: Heating this compound leads to its decomposition into zinc oxide and nitrogen oxides.

Major Products Formed:

Applications De Recherche Scientifique

Materials Science

1.1 Catalysis in Hydrogel Formation

Zinc nitrate hexahydrate has been utilized as a catalyst in the formation of chitosan hydrogels. A study demonstrated that incorporating zinc nitrate into chitosan hydrogels significantly reduced gel time by 36.54% and increased the crosslinking degree by 41.37% . The mechanical properties and degradation rates of these hydrogels were evaluated through various tests, confirming that zinc nitrate enhances the crosslinking reaction without adversely affecting the hydrogel's integrity.

| Property | Control Hydrogel | Hydrogel with Zn Nitrate |

|---|---|---|

| Gel Time (minutes) | 30 | 19 |

| Crosslinking Degree (%) | 60 | 85 |

| Swelling Degree (%) | 70 | 41 |

| Degradation Rate (56 days) | 22% remaining | 22% remaining |

1.2 Phase Change Materials (PCMs)

This compound is also employed in phase change materials for thermal energy storage applications. Research has shown that using zinc oxide nucleators with this compound improves the crystallization process during thermal cycling, thereby enhancing the performance of PCMs . The study indicated that better nucleation behavior was achieved with uniformly distributed nucleator particles.

Agriculture

This compound serves as a micronutrient fertilizer in agriculture. It provides essential zinc to crops, promoting growth and improving yield quality. Zinc deficiency in plants can lead to stunted growth and lower resistance to diseases. The application of this compound helps mitigate these issues by ensuring adequate zinc supply.

Biomedical Applications

3.1 Antimicrobial Properties

Zinc compounds, including this compound, have been studied for their antimicrobial properties. Research indicates that zinc ions can inhibit bacterial growth, making zinc nitrate a potential candidate for developing antimicrobial agents . This property is particularly beneficial in wound healing applications where infection control is crucial.

3.2 Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly in enhancing the penetration of drugs through biological membranes. Studies have shown that combining zinc with certain drugs can improve their absorption and efficacy .

Case Studies

4.1 Study on Chitosan Hydrogels

In a detailed study on chitosan hydrogels, researchers found that adding zinc nitrate not only accelerated the crosslinking process but also improved the viscosity of the hydrogels . The study utilized various characterization techniques such as scanning electron microscopy (SEM) and dynamic light scattering (DLS) to analyze the effects of zinc nitrate on hydrogel properties.

4.2 Crystallization Behavior in PCMs

An innovative study focused on the crystallization behavior of this compound when used with different nucleators revealed significant insights into optimizing thermal energy storage systems . The results showed that the presence of zinc oxide nucleators led to more effective crystallization processes, reducing supercooling effects and enhancing energy storage capabilities.

Comparaison Avec Des Composés Similaires

Zinc Sulfate: Another zinc salt used in various applications, including as a dietary supplement and in agriculture.

Zinc Chloride: Used in galvanizing, as a flux in soldering, and in the textile industry.

Copper(II) Nitrate: Similar to zinc nitrate, used in the synthesis of coordination compounds and as an oxidizing agent.

Uniqueness of Zinc Nitrate Hexahydrate: this compound is unique due to its high solubility in water and alcohol, its deliquescent nature, and its ability to decompose into zinc oxide, which is widely used in nanotechnology and other applications .

Activité Biologique

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is an inorganic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, effects on biomaterials, and potential applications in biomedical fields, supported by case studies and research findings.

1. Overview of this compound

This compound appears as colorless, deliquescent crystals and is highly soluble in water and alcohol. It is primarily used in laboratory settings for synthesizing coordination polymers and as a catalyst in various chemical reactions. The compound can be synthesized through the reaction of zinc oxide or zinc metal with nitric acid, leading to its hydration as a hexahydrate form .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when incorporated into nanomaterials or hydrogels. Research has demonstrated that zinc ions released from the compound can disrupt microbial membranes and inhibit bacterial growth.

The antimicrobial mechanisms of zinc ions include:

- Membrane Disruption : Zinc ions can alter the integrity of microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The presence of zinc can enhance ROS production, which is toxic to bacteria.

- Inhibition of Enzymatic Activity : Zinc ions may interfere with essential enzymatic processes within microbial cells.

2.2 Case Studies

-

Zinc Nitrate in Chitosan Hydrogels :

A study investigated the incorporation of zinc nitrate into chitosan hydrogels to enhance their antimicrobial properties. The results indicated that zinc nitrate acted as a catalyst for crosslinking, reducing gel time by 36.54% and swelling degree by 41.37%. The hydrogels maintained their mechanical properties while exhibiting improved antimicrobial activity against various pathogens . -

Zinc Oxide Nanoparticles :

Research on zinc oxide nanoparticles synthesized from this compound showed enhanced antimicrobial efficacy against E. coli and Staphylococcus aureus. The study highlighted that smaller particle sizes and higher surface areas correlated with increased antibacterial activity .

3. Effects on Biomaterials

This compound has been studied for its role in modifying the properties of biomaterials, particularly in hydrogel formulations.

3.1 Crosslinking Agent

Zinc nitrate serves as an effective crosslinking agent in polymeric systems:

- Chitosan Hydrogels : Its addition significantly increased the crosslinking degree, resulting in more stable structures with reduced swelling capacity .

- Viscosity Enhancement : The presence of zinc nitrate increased the viscosity of chitosan solutions, which is beneficial for applications requiring thicker gels .

3.2 Biocompatibility Studies

In vitro degradation studies showed that the incorporation of zinc nitrate did not adversely affect the degradation profiles of chitosan hydrogels, indicating good biocompatibility for potential biomedical applications .

4.1 Summary of Key Findings

4.2 Additional Research Insights

Further investigations into the crystallinity and structural properties of materials synthesized using this compound have revealed that variations in molar ratios during synthesis can significantly influence the resultant material's characteristics, such as particle size and porosity .

5. Conclusion

This compound demonstrates notable biological activity primarily through its antimicrobial properties and its role as a crosslinking agent in biomaterials. Its ability to enhance the performance of hydrogels makes it a valuable compound for various biomedical applications, including drug delivery systems and wound dressings.

Ongoing research into its mechanisms of action and optimization within different formulations will likely expand its utility in clinical settings, providing alternatives to traditional antimicrobial agents while ensuring biocompatibility.

Propriétés

IUPAC Name |

zinc;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSMWXKRPZZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zinc nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10196-18-6 | |

| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes zinc nitrate hexahydrate suitable for thermal energy storage?

A1: this compound (ZNH) serves as a promising inorganic phase change material (PCM) due to its high energy storage density, making it suitable for applications like waste heat management and thermal energy storage systems. []

Q2: What are the corrosion concerns regarding the use of this compound in thermal energy storage systems?

A2: While ZNH boasts a high storage capacity, its corrosive nature towards various metals poses a challenge. Studies show that while stainless steel (SS347) exhibits corrosion resistance, aluminum (Al 1000 series) suffers high corrosion rates in ZNH, making it unsuitable for such applications. []

Q3: Can the corrosivity of this compound be influenced by additives?

A3: Yes, adding nucleating agents to ZNH, while improving its performance, can exacerbate corrosion. [] Further research is crucial to understand the impact of specific additives.

Q4: Are there alternative phase change materials with better material compatibility?

A4: Lithium nitrate trihydrate displays corrosion resistance with both aluminum (Al 1000 series) and stainless steel (SS347), making it a potentially less corrosive option for thermal energy storage. []

Q5: How does this compound behave as a phase change material in real-time?

A5: In-operando studies reveal that the crystallization of ZNH during freezing can exhibit a preferential directional tendency. [] This behavior can be modified by incorporating thickeners like carboxymethyl cellulose (CMC) to achieve a more uniform phase change process. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is Zn(NO3)2·6H2O, and its molecular weight is 392.46 g/mol.

Q7: What happens during the thermal decomposition of this compound?

A7: Electron spin resonance studies reveal that while the primary decomposition of nitrate ions occurs at 312°C, nitrogen peroxide persists across a wide temperature range (240-550°C), along with the N2O-4 radical. [] Gradual formation of non-stoichiometric zinc oxide occurs with increasing temperature. []

Q8: How is this compound used in nanomaterial synthesis?

A8: ZNH is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. Various methods, including hydrothermal synthesis [, , , , , , ], sol-gel techniques [, , , , ], and sonochemical methods [], utilize ZNH to create ZnO nanorods [, , , , , ], nanoparticles [, , , , ], and other morphologies.

Q9: How do synthesis conditions using this compound affect ZnO nanostructure properties?

A9: Factors like precursor concentration [, , ], reaction temperature [, ], and doping with elements like boron [], copper [], silver, and cerium [] significantly influence the morphology, size, and optical properties of the resulting ZnO nanostructures.

Q10: What are the applications of ZnO nanostructures derived from this compound?

A10: ZnO nanostructures find applications in various fields like photocatalysis [, ], UV photodetectors [], solar cells [], gas sensing (particularly NO2) [], and textile treatment for UV protection. []

Q11: Are there alternative zinc salts for ZnO nanostructure synthesis?

A11: Yes, zinc acetate dihydrate [], zinc chloride [], and zinc sulfate heptahydrate [] are also utilized as precursors for ZnO nanostructure synthesis, each offering advantages and disadvantages depending on the desired morphology and application.

Q12: What are the environmental concerns regarding this compound?

A12: While specific information on the ecotoxicological effects of this compound is limited in the provided research, responsible waste management and exploration of recycling strategies are crucial to mitigate potential negative environmental impacts.

Q13: How can we promote sustainability in the use of this compound?

A13: Exploring green chemistry approaches, such as utilizing plant extracts for nanoparticle synthesis (like in the case of ZnO nanoparticles) [], can contribute to more sustainable practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.